Sodium 2-methylbenzenesulfonate

Description

Overview of Arylsulfonates in Contemporary Chemical Science

Arylsulfonates are a class of organic compounds characterized by the presence of an aryl group and a sulfonate group (-SO3-). canyoncomponents.com These compounds and their derivatives are significant in various areas of chemical science. They are broadly utilized as surfactants in detergents, as well as emulsifiers and wetting agents, due to their capacity to lower surface tension and improve the solubility of oils in water. canyoncomponents.com

In the realm of synthetic chemistry, arylsulfonates serve as versatile precursors. researchgate.net They can be transformed into their corresponding arylamines or arylsulfonamides through amination, which involves the regioselective cleavage of either the C–O or S–O bond. researchgate.net Furthermore, the reactivity of the arylsulfonate group can be influenced by the nature of substituents on the aryl ring, making them valuable for studying reaction mechanisms and developing new synthetic methodologies. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can affect the rate of nucleophilic attack on the molecule. nih.gov

The development of efficient methods for producing arylsulfones from arylsulfonates opens up new avenues for research, particularly in the synthesis of complex polyfunctional compounds under mild reaction conditions. researchgate.net Their diverse reactivity and the ability to be tailored for specific applications underscore their importance in modern chemical research. researchgate.netnih.gov

Significance of Sodium 2-methylbenzenesulfonate within Organic Synthesis and Materials Science

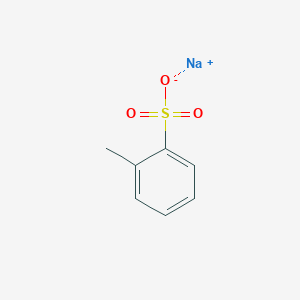

This compound, a specific member of the arylsulfonate family, holds notable importance in both organic synthesis and materials science. Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group and a sodium sulfonate group.

In organic synthesis, this compound and its analogs are recognized as valuable building blocks. nih.gov Sodium sulfinates, a related class of compounds, are extensively used as coupling partners to form S–S, N–S, and C–S bonds, leading to the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones. nih.gov The reactivity of these compounds allows for their participation in a variety of chemical transformations, making them key reagents in the construction of complex organic molecules.

Within materials science, the properties of arylsulfonates are harnessed for various applications. For instance, substituted benzenesulfonates are used in the production of detergents and dyes. The hydrophobicity and other physical properties can be tuned by altering the substitution pattern on the benzene ring, as seen in the comparison between sodium benzenesulfonate (B1194179) and its methylated counterparts.

Research Trajectories and Scope of Academic Inquiry

Current research involving arylsulfonates, including this compound, is focused on several key areas. A significant trajectory is the development of novel synthetic methods that utilize these compounds as precursors. researchgate.net Researchers are exploring new modes of bond activation, such as light-induced cleavage of the S-O bond in arylsulfonate phenol (B47542) esters, to enable efficient sulfonylation of various organic molecules. researchgate.net

Another area of active investigation is the application of arylsulfonates in catalysis. For example, palladium-catalyzed coupling reactions of aryl sulfonates with ammonia (B1221849) provide a general method for preparing primary arylamines. science.gov This highlights the role of arylsulfonates as versatile substrates in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Furthermore, there is a growing interest in the synthesis and application of functionalized arylsulfones derived from arylsulfonates for biological studies. researchgate.netnih.gov The ability to introduce various functional groups into the arylsulfone structure in a single step expands their potential use in medicinal chemistry and chemical biology. researchgate.net The ongoing exploration of their reactivity and the development of more sustainable and efficient synthetic protocols continue to broaden the scope of academic inquiry into this important class of compounds. researchgate.netgithub.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | sodium;2-methylbenzenesulfonate nih.gov |

| Molecular Formula | C7H7NaO3S nih.govnih.gov |

| Molecular Weight | 194.19 g/mol nih.gov |

| CAS Number | 15046-75-0 nih.govepa.govsigmaaldrich.com |

| InChI | InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 nih.govnih.gov |

| InChIKey | VHAXKEBRMSFJMC-UHFFFAOYSA-M nih.govnih.gov |

| SMILES | CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXKEBRMSFJMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044553 | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15046-75-0 | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 2-METHYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z8U8D5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization

Precursor Synthesis and Starting Materials

The foundational step in producing sodium 2-methylbenzenesulfonate is the synthesis of its acidic precursor, 2-methylbenzenesulfonic acid.

Preparation of 2-Methylbenzenesulfonic Acid

The primary and well-established method for synthesizing 2-methylbenzenesulfonic acid is through the sulfonation of toluene (B28343). This electrophilic aromatic substitution reaction involves introducing a sulfonic acid group (-SO₃H) onto the toluene molecule. The methyl group on the toluene ring directs the substitution to the ortho and para positions.

The reaction is typically carried out using a strong sulfonating agent, such as concentrated sulfuric acid. The process involves the generation of sulfur trioxide (SO₃) as the electrophile, which is then attacked by the electron-rich pi system of the toluene ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding 2-methylbenzenesulfonic acid as one of the isomeric products. While the para-isomer is generally the major product due to less steric hindrance, reaction conditions can be manipulated to favor the formation of the ortho-isomer.

Table 1: Reactants and Products in the Sulfonation of Toluene

| Reactant/Product | Chemical Formula | Role |

| Toluene | C₇H₈ | Starting Material |

| Sulfuric Acid | H₂SO₄ | Sulfonating Agent |

| 2-Methylbenzenesulfonic Acid | C₇H₈O₃S | Product chemscene.comnih.gov |

| 4-Methylbenzenesulfonic Acid | C₇H₈O₃S | Isomeric Byproduct chembk.com |

| Water | H₂O | Byproduct |

Conversion to this compound via Neutralization Reactions

Once 2-methylbenzenesulfonic acid is obtained, it is converted to its sodium salt through a straightforward neutralization reaction. This involves reacting the sulfonic acid with a suitable sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The acidic proton of the sulfonic acid group is transferred to the base, resulting in the formation of this compound and water. The resulting salt is often more stable and easier to handle than its acidic precursor.

Advanced Synthetic Pathways for Derivatization

Further chemical transformations of 2-methylbenzenesulfonic acid and its derivatives open up pathways to a variety of other useful compounds.

Synthesis of 2-Methylbenzenesulfonyl Chloride and its Transformations

A key derivative of 2-methylbenzenesulfonic acid is 2-methylbenzenesulfonyl chloride (also known as o-toluenesulfonyl chloride). nist.govnih.gov This compound is a versatile intermediate in organic synthesis. nih.gov It can be prepared by reacting this compound with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Alternatively, direct chlorosulfonation of toluene with chlorosulfonic acid can yield 2-methylbenzenesulfonyl chloride. nih.gov

2-Methylbenzenesulfonyl chloride can then be used in a variety of transformations. For instance, it reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. These reactions are fundamental in the synthesis of many pharmaceuticals and other fine chemicals.

Table 2: Key Data for 2-Methylbenzenesulfonyl Chloride

| Property | Value |

| Chemical Formula | C₇H₇ClO₂S nist.gov |

| Molecular Weight | 190.65 g/mol nist.gov |

| CAS Number | 133-59-5 nist.gov |

| Synonyms | o-Toluenesulfonyl chloride, o-Tosyl chloride nist.govnih.gov |

Esterification Reactions of 2-Methylbenzenesulfonic Acid

2-Methylbenzenesulfonic acid can undergo esterification with various alcohols to produce the corresponding sulfonate esters. This reaction is typically catalyzed by a strong acid. google.com For example, the reaction of 2-methylbenzenesulfonic acid with methanol (B129727) or ethanol (B145695) in the presence of a catalyst yields methyl 2-methylbenzenesulfonate or ethyl 2-methylbenzenesulfonate, respectively. These esters are also valuable intermediates in organic synthesis. A method for preparing methyl benzenesulfonate (B1194179) involves reacting benzenesulfonyl chloride with sodium methoxide (B1231860) in methanol. google.comchemicalbook.com Another approach to the esterification of sulfonic acids is the use of trimethyl or triethyl orthoformate. mdma.ch

Selective Hydrolysis and Functional Group Manipulations

The sulfonic acid group and its derivatives can be subjected to selective hydrolysis or other functional group manipulations to create a diverse range of compounds. For instance, under specific conditions, the sulfonic acid group can be removed from the aromatic ring (desulfonation), which can be a useful synthetic strategy. Furthermore, other functional groups can be introduced onto the aromatic ring of 2-methylbenzenesulfonic acid through various electrophilic substitution reactions, leading to a wide array of substituted toluenesulfonic acids with tailored properties for specific applications.

Reaction Condition Optimization for High Yield and Purity

The synthesis of the precursor, 2-methylbenzenesulfonic acid, is typically achieved through the electrophilic aromatic sulfonation of toluene. This reaction is notoriously sensitive to process conditions, which dictate the relative proportions of the resulting isomers. The primary challenge lies in maximizing the formation of the ortho isomer over the thermodynamically more stable para isomer.

Control over reaction parameters such as temperature, the nature of the sulfonating agent, and the solvent system is critical in directing the isomeric distribution of toluenesulfonic acid. The sulfonation of toluene with sulfuric acid or sulfur trioxide is a highly exothermic reaction where temperature plays a crucial role in isomer selectivity.

Research into the sulfonation of toluene has shown that the isomer distribution is kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures. Generally, lower reaction temperatures tend to favor the formation of the para isomer, although a significant amount of the ortho isomer is also produced. For instance, sulfonation of toluene with gaseous sulfur trioxide can yield varying isomer ratios depending on the reaction temperature and toluene conversion. researchgate.net One patented process aimed at maximizing the para isomer through the use of sulfur trioxide in liquid sulfur dioxide still reported the presence of the ortho isomer, highlighting the difficulty in eliminating its formation. google.com

The following table summarizes findings on the isomer distribution in toluene sulfonation under different conditions, illustrating the impact of the reaction environment.

| Sulfonating Agent | Solvent/Conditions | Temperature | Ortho Isomer (%) | Para Isomer (%) | Meta Isomer (%) | Reference |

|---|---|---|---|---|---|---|

| Sulfur Trioxide | Liquid Sulfur Dioxide | Not specified | 3.5 | 92.5 | Not specified | google.com |

| Gaseous Sulfur Trioxide | Tubular Glass Reactor | Lower temperatures | Selectivity to p-isomer less affected, implying o-isomer is a consistent byproduct. | Lower selectivity at lower temperatures | researchgate.net | |

| Sulfuric Acid | Excess Toluene | Not specified | Produces a mixture containing o-, m-, and p-toluenesulfonic acid | google.com |

The pH of the reaction mixture becomes a critical factor during the workup stage, specifically for the neutralization of the toluenesulfonic acid mixture to form the sodium salt. The controlled addition of a base, such as sodium hydroxide, is required to adjust the pH. In related processes, such as the extraction of sodium p-toluenesulfonate from industrial wastewater, the pH is adjusted to a neutral or slightly alkaline range (pH 7-8) to facilitate the crystallization and precipitation of the sodium salt. google.com A similar principle applies to the isolation of this compound, where precise pH control is necessary to ensure complete salt formation without introducing impurities.

The solvent system also plays a significant role. The sulfonation reaction can be carried out in the presence of an excess of the aromatic hydrocarbon (toluene) or in a separate solvent. The choice of solvent can influence the reaction rate and isomer distribution.

The sulfonation of toluene to produce toluenesulfonic acids is not typically a catalytically driven process in the conventional sense of using a catalyst to direct isomer selectivity. Instead, control over the isomer ratio is primarily achieved by manipulating the reaction conditions as described above. researchgate.netgoogle.com In fact, the product itself, toluenesulfonic acid, is a strong acid and is widely used as an acid catalyst in various other organic reactions, such as esterification and dehydration. spegroup.ruatamanchemicals.comucla.eduncats.io

The literature on the direct synthesis of 2-methylbenzenesulfonic acid does not prominently feature the use of external catalysts to enhance the yield of the ortho isomer. The focus remains on kinetic and thermodynamic control of the sulfonation reaction itself.

Purification and Isolation Techniques for Synthesized Compounds

Following the sulfonation of toluene, a mixture of toluenesulfonic acid isomers is obtained. The separation of the desired 2-methylbenzenesulfonic acid from its para and meta isomers is a critical and often challenging step in the production of high-purity this compound. The differing physical properties of the isomers, particularly their solubility in various solvents, form the basis of most purification strategies.

Fractional Crystallization is a primary method used for the separation of toluenesulfonic acid isomers. The isomers exhibit different solubilities in water and various organic solvents, which can be exploited to effect separation. For example, patents describe processes where the para isomer is crystallized from an inert organic solvent, thereby enriching the mother liquor with the ortho and meta isomers. google.com Subsequent cooling and crystallization from aqueous solutions can then be used to isolate the different isomers. google.comgoogle.com The purification of the final sodium salt can also be achieved through recrystallization from solvents like methanol or ethanol. chemicalbook.com

Selective Extraction offers another route for purification. Based on the differential solubility of their salts, isomers can be separated. A mixture of the toluenesulfonic acid salts can be treated with a solvent, such as water or ethanol, which will preferentially dissolve one isomer salt over the others. google.com This allows for the separation of the isomers into a solid phase and an extract.

Salting Out is a technique employed to precipitate the sodium salt from the aqueous solution after neutralization. By adding a high concentration of an inorganic salt, typically sodium chloride, the solubility of the sodium toluenesulfonate (B8598656) is reduced, causing it to crystallize out of the solution. spegroup.rumdma.ch This method is effective for recovering the product from the reaction mixture.

The following table summarizes the key purification techniques for isolating toluenesulfonic acid isomers and their salts.

| Technique | Principle | Application Details | Reference |

|---|---|---|---|

| Fractional Crystallization | Differential solubility of isomers in a given solvent. | The para isomer is crystallized from an inert organic solvent, leaving the ortho isomer in solution. The ortho isomer can then be isolated. Recrystallization from water, methanol, or ethanol is used for final purification. | google.comgoogle.comchemicalbook.com |

| Selective Extraction | Differential solubility of isomer salts in specific solvents. | A mixture of salts is washed with a solvent (e.g., water, ethanol) that dissolves one isomer more readily than the others, allowing for their separation. | google.com |

| Salting Out | Reduced solubility of the organic salt in a high ionic strength aqueous solution. | After neutralization, a saturated solution of sodium chloride is added to the aqueous mixture to precipitate the sodium toluenesulfonate. | spegroup.rumdma.ch |

| Chromatography | Differential partitioning of isomers between a stationary and a mobile phase. | High-Performance Liquid Chromatography (HPLC) can be used for the analytical separation and, in some cases, preparative isolation of 2-methylbenzenesulfonic acid. | sielc.com |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of sodium 2-methylbenzenesulfonate, providing detailed information about the atomic connectivity and chemical environment within the molecule.

NMR spectroscopy is a powerful analytical technique that provides fundamental information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the chemical shifts and splitting patterns of the signals provide key structural information. The spectrum is expected to show two main groups of signals: one for the aromatic protons and one for the methyl group protons. The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to spin-spin coupling between adjacent protons, this region would exhibit a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. The three protons of the methyl group (CH₃) are equivalent and are not coupled to other protons, so they would appear as a sharp singlet in the upfield region (typically δ 2.3-2.5 ppm).

Table 4: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | 7.0 - 8.0 | Multiplet (m) | 4H |

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected. Two of these signals correspond to quaternary carbons (C1, bearing the sulfonate group, and C2, bearing the methyl group), which typically show weaker intensity compared to protonated carbons. youtube.com The remaining four signals correspond to the CH carbons of the benzene ring. The chemical shifts are influenced by the substituents; the carbon attached to the electron-withdrawing sulfonate group (C1) would be significantly downfield, while the other aromatic carbons would appear in the typical range of δ 125-145 ppm. rsc.org The methyl carbon signal would appear far upfield (typically δ 20-22 ppm).

Table 5: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ ppm) | Type |

|---|---|---|

| C-SO₃⁻ (C1) | 140 - 145 | Quaternary |

| C-CH₃ (C2) | 135 - 140 | Quaternary |

| Aromatic CH | 125 - 135 | CH |

2D NMR Spectroscopy : Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra. libretexts.org

A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the adjacent protons on the aromatic ring. libretexts.org

An HMBC spectrum is particularly useful for establishing the substitution pattern. It would show correlations between protons and carbons that are two or three bonds apart. Key correlations would include a cross-peak between the methyl protons and the aromatic carbons C1 and C2, definitively confirming the ortho-positioning of the methyl and sulfonate groups.

Table 6: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlation | Information Gained |

|---|---|---|

| COSY | Between adjacent aromatic protons | Confirms H-C-C-H connectivity in the ring. |

| HMBC | From -CH₃ protons to C1 and C2 carbons | Confirms ortho-substitution pattern. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Triethyl orthoformate |

| Polyphenyl ether |

| Potassium hydroxide (B78521) |

| Methyl toluenesulfonate (B8598656) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound. Due to the compound's ionic and non-volatile nature, techniques such as Electrospray Ionization (ESI) are preferred over Electron Ionization (EI).

In ESI-MS, typically performed in negative ion mode, the primary ion observed corresponds to the 2-methylbenzenesulfonate anion, [C₇H₇SO₃]⁻, at a mass-to-charge ratio (m/z) of 171.02. In positive ion mode, adducts with sodium, such as [M+Na]⁺, may be observed, especially at higher concentrations. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. nih.gov The computed exact mass of the 2-methylbenzenesulfonate anion is 171.01724 Da, while the neutral sodium salt has a monoisotopic mass of 194.00136 Da. nih.gov

Fragmentation analysis (MS/MS) of the parent ion (m/z 171) can provide structural confirmation. Key fragmentation pathways for benzenesulfonate (B1194179) derivatives include the loss of sulfur dioxide (SO₂, 64 Da) or the sulfonate group (SO₃, 80 Da). researchgate.net

Table 1: Expected Ions for this compound in MS and HRMS

| Ion Species | Formula | Ion Type | Calculated m/z (Monoisotopic) | Analysis Mode |

| [M-Na]⁻ | [C₇H₇SO₃]⁻ | Anion | 171.01724 | ESI Negative |

| [M-Na-SO₂]⁻ | [C₇H₇O]⁻ | Fragment Ion | 107.04969 | ESI Negative MS/MS |

| [M-Na-SO₃]⁻ | [C₇H₇]⁻ | Fragment Ion | 91.05478 | ESI Negative MS/MS |

| [M+Na]⁺ | [C₇H₇Na₂O₃S]⁺ | Sodium Adduct | 216.99110 | ESI Positive |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The spectrum is characterized by strong absorptions from the sulfonate group and additional bands from the aromatic ring and methyl group.

While a specific spectrum for the 2-methyl isomer is not widely published, data from the closely related isomer, sodium p-toluenesulfonate, provides representative values. chemicalbook.com The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group.

Key vibrational modes include:

S=O Asymmetric Stretching: A strong band typically appears in the 1170-1200 cm⁻¹ region.

S=O Symmetric Stretching: A strong band is observed around 1030-1050 cm⁻¹. researchgate.net

S-O Stretching: This vibration occurs in the 700-800 cm⁻¹ range.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for ortho-substituted benzene rings are typically found between 735-770 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1600, ~1490 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1180 | Strong | Asymmetric S=O Stretch (Sulfonate) |

| ~1040 | Strong | Symmetric S=O Stretch (Sulfonate) |

| ~760 | Strong | C-H Out-of-Plane Bend (Ortho-substitution) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by π → π* transitions within the aromatic benzene ring.

The UV spectrum, similar to its p-toluenesulfonate isomer, is expected to show two main absorption bands. guidechem.com

An intense band around 220-225 nm, corresponding to a primary π → π* transition of the benzene ring.

A secondary, less intense band exhibiting fine structure around 260-270 nm. guidechem.comsielc.com This band is characteristic of the benzenoid system.

The exact position (λmax) and molar absorptivity (ε) can be influenced by the solvent and the substitution pattern on the ring. utoronto.ca The ortho-positioning of the methyl group relative to the sulfonate group may cause slight shifts (hypsochromic or bathochromic) compared to the para-isomer due to steric and electronic effects.

Table 3: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |

| ~222 nm | High | Water/Methanol (B129727) | π → π |

| ~261 nm | Low | Water/Methanol | π → π (Benzenoid band) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides data on bond lengths, bond angles, crystal system, space group, and unit cell dimensions.

While crystallographic data for salts of other benzenesulfonic acid derivatives have been published researchgate.net, specific, publicly available crystal structure data for this compound was not identified in the conducted research. Such an analysis would reveal the exact conformation of the 2-methylbenzenesulfonate anion, the coordination environment of the sodium cation, and the nature of the intermolecular interactions, such as ion-pairing and packing forces, that define the crystal lattice.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical method. For this compound, derivatization is employed to increase volatility for gas chromatography or to introduce a fluorescent tag for enhanced detection sensitivity in liquid chromatography.

This compound is a non-volatile salt, which makes it unsuitable for direct analysis by gas chromatography (GC). To overcome this, it can be converted into a more volatile neutral ester derivative. researchgate.net

Alkylation: This is the most common strategy, typically involving conversion to a methyl or ethyl ester. Reagents like diazomethane (B1218177) or alkyl halides (e.g., methyl iodide) in the presence of a base can be used. On-line esterification in the GC injection port is also a viable technique. researchgate.net The resulting methyl 2-methylbenzenesulfonate is significantly more volatile and thermally stable, allowing for GC-MS analysis. researchgate.net

Acylation: While less common for sulfonates, acylation can be used to modify other functional groups if present.

Silylation: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can react with the sulfonic acid form of the compound to produce a volatile trimethylsilyl (B98337) (TMS) ester. nih.gov This is a widely used technique in GC to derivatize polar functional groups. gcms.czresearchgate.net

These derivatization methods not only improve volatility but can also enhance chromatographic peak shape and improve sensitivity in mass spectrometric detection. gcms.cz

For analyses requiring ultra-high sensitivity, such as in high-performance liquid chromatography (HPLC), fluorogenic tagging is an effective strategy. This involves attaching a fluorescent molecule (a fluorophore) to the analyte. nih.gov

The sulfonate group itself is not fluorescent. Derivatization involves reacting this compound (or its corresponding sulfonyl chloride derivative) with a fluorogenic tagging reagent. These reagents are typically non-fluorescent or weakly fluorescent but yield a highly fluorescent product upon reaction. Examples of reagent classes that could be adapted for this purpose include:

Dansyl derivatives: Such as dansyl chloride, which reacts with amines and phenols, but could potentially be used with sulfonyl chlorides.

Coumarin-based reagents: These are known for their high quantum yields and are used to tag a variety of functional groups.

The resulting fluorescently-tagged 2-methylbenzenesulfonate can be detected using a fluorescence detector, which offers significantly lower detection limits compared to standard UV detection. rsc.org

Chemical Reactivity and Mechanistic Studies

Fundamental Reaction Classes of Arylsulfonates

The reactivity of the arylsulfonate structure can be categorized into several fundamental classes of reactions, including oxidation, reduction, and electrophilic aromatic substitution. These transformations can target the aromatic ring, the alkyl substituent, or the sulfonate group itself.

The methyl group attached to the benzene (B151609) ring in sodium 2-methylbenzenesulfonate is susceptible to oxidation, a common reaction for alkylarenes. Strong oxidizing agents can convert the methyl group into a carboxylic acid. For instance, studies on the oxidation of p-toluenesulfonic acid, a structural isomer, have shown that reagents like potassium permanganate (B83412) or hydrogen peroxide can be employed. cdnsciencepub.comnih.gov The oxidation with hydrogen peroxide, in particular, has been investigated as an effective process for the degradation of organic pollutants, converting refractory compounds into more biodegradable substances. nih.gov A similar transformation is expected for the ortho-isomer, which would yield 2-sulfobenzoic acid.

Another approach involves the oxidation of sulfur compounds like thiophenols to form sulfonic acids using agents such as chlorine, permanganate, or nitric acid. chemicalbook.com While this compound already possesses the sulfonic acid group, this highlights the stability of the sulfonate moiety under certain oxidative conditions that transform other functional groups.

The sulfonate group of arylsulfonates can undergo reduction to yield thiols. Research has demonstrated that aryl sulfonic acids, such as benzenesulfonic acid, can be directly reduced to the corresponding thiols. google.com One patented method involves the use of a rhodium carbonyl catalyst under high pressure of carbon monoxide and elevated temperatures. google.com

Table 1: Conditions for the Reduction of Benzenesulfonic Acid

| Catalyst | Pressure (psi) | Temperature (°C) | Product |

|---|---|---|---|

| Rhodium Carbonyl | 500 - 5000 | 125 - 350 | Thiophenol |

Data sourced from a study on the direct reduction of sulfonic acids. google.com

Additionally, sulfonate esters derived from alcohols can be reduced, leading to the deoxygenation of the alcohol. The reduction of tosylate esters, for example, gives the corresponding hydrocarbon. wikipedia.org This showcases the versatility of the sulfonate group in reductive transformations. The sulfonation of aromatic compounds is also a reversible process; heating an aromatic sulfonic acid with aqueous acid can result in desulfonation, yielding the original arene. wikipedia.orglibretexts.orglibretexts.org

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. masterorganicchemistry.comlibretexts.org In the case of this compound, the outcome of EAS reactions is governed by the directing effects of the two substituents: the methyl group (-CH₃) and the sulfonate group (-SO₃⁻).

The methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself. unizin.orgyoutube.com Conversely, the sulfonate group is a deactivating substituent, directing incoming electrophiles to the meta position. libretexts.orgyoutube.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CH₃ | Alkyl | Activating | ortho, para |

| -SO₃H | Sulfonic Acid | Deactivating | meta |

Source: General principles of electrophilic aromatic substitution. unizin.orgorganicchemistrytutor.com

In this compound, these directing effects are antagonistic. The methyl group at C-2 directs towards C-3 (ortho), C-4 (para), and C-6 (ortho). The sulfonate group at C-1 directs towards C-3 (meta) and C-5 (meta). The positions are therefore influenced as follows:

Position 3: Favored by both the methyl group (ortho) and the sulfonate group (meta).

Position 4: Favored by the methyl group (para).

Position 5: Favored by the sulfonate group (meta).

Position 6: Favored by the methyl group (ortho), but may be sterically hindered.

When an activating and a deactivating group are in conflict, the powerful activating group typically controls the regioselectivity of the reaction. youtube.comlibretexts.org Therefore, substitution is most likely to occur at the positions activated by the methyl group, particularly at the C-4 (para) position to minimize steric hindrance, and the C-3 position.

Role of the Sulfonate Moiety in Organic Transformations

The sulfonate group is not merely a spectator; it plays a crucial role in several important organic transformations due to its electronic properties and ability to function as an excellent leaving group.

The sulfonate anion is a very stable species due to resonance delocalization of the negative charge over the three oxygen atoms. This stability makes it an excellent leaving group in nucleophilic substitution reactions. byjus.com While simple aryl halides are generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org In the second step, the leaving group departs, restoring the aromaticity of the ring. The sulfonate group's ability to stabilize the negative charge in the transition state and to depart as a stable anion facilitates this process. Research has also shown that the reactivity of arylsulfonate leaving groups can be enhanced by modifying the aryl ring, for instance, by introducing cation-chelating moieties in the ortho position to attract the nucleophilic metal salt. nih.gov

Arylsulfonates can serve as precursors for the generation of arynes, which are highly reactive intermediates containing a formal triple bond within an aromatic ring. tcichemicals.com The generation of an aryne from an arylsulfonate typically involves an elimination reaction. chemrxiv.org

For a compound like this compound, treatment with a strong base could potentially lead to the formation of 3-methylbenzyne. The process would involve the deprotonation of a hydrogen atom ortho to the sulfonate leaving group (at the C-6 position), followed by the elimination of the sulfonate group.

The generation of arynes from stable precursors under mild conditions is a significant area of research. Aryl sulfonium (B1226848) salts and ortho-silylaryl triflates are common precursors that generate arynes for use in various transformations, including cycloadditions and multicomponent reactions. researchgate.netmanchester.ac.ukrsc.org These methods provide a powerful tool for the rapid construction of complex aromatic molecules.

Mechanistic Investigations of this compound-Mediated Reactions

The mechanistic role of this compound in chemical reactions is primarily attributed to its hydrotropic properties. By increasing the solubility of nonpolar reactants in an aqueous phase, it facilitates reactions that would otherwise be slow or inefficient due to phase separation. The mechanism of hydrotropy itself involves the self-aggregation of hydrotrope molecules around the solute, creating a microenvironment that is more conducive to the reaction.

Recent research has begun to explore the specific catalytic or mediating effects of hydrotropes beyond simple solubilization. These investigations often involve kinetic studies and the use of spectroscopic techniques to probe the interactions between the hydrotrope, reactants, and the solvent. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on its close structural analogs, such as sodium p-toluenesulfonate and sodium xylenesulfonate. These studies provide a framework for understanding how this compound likely influences reaction mechanisms.

One area of investigation is the effect of hydrotropes on the rate of hydrolysis of esters. The hydrolysis of an ester in an aqueous solution is often limited by the low solubility of the ester. A hydrotrope like this compound can significantly increase the concentration of the ester in the aqueous phase, thereby increasing the reaction rate.

The general mechanism for the hydrotrope-mediated hydrolysis of an ester can be described as follows:

Solubilization of the Ester: The hydrotrope molecules form aggregates around the nonpolar ester molecules, bringing them into the aqueous solution.

Reaction with Water: Once in solution, the ester molecule is more accessible to water molecules, which act as the nucleophile in the hydrolysis reaction.

Catalytic Effect: Beyond just solubilization, the hydrotrope aggregates may also create a specific microenvironment that can influence the transition state of the reaction, potentially lowering the activation energy.

Detailed kinetic studies on similar systems have been performed to quantify the effect of the hydrotrope on the reaction rate. For instance, the rate of hydrolysis can be monitored over time at different concentrations of the hydrotrope.

Below is a hypothetical data table illustrating the type of research findings from such a mechanistic investigation, based on studies of analogous compounds.

Table 1: Effect of Hydrotrope Concentration on the Pseudo-First-Order Rate Constant (k') for the Hydrolysis of Ethyl Benzoate at 25°C

| Concentration of Sodium p-toluenesulfonate (mol/L) | k' (x 10-5 s-1) |

|---|---|

| 0.00 | 1.2 |

| 0.10 | 3.5 |

| 0.20 | 6.8 |

| 0.30 | 10.2 |

| 0.40 | 14.5 |

| 0.50 | 18.1 |

The data in Table 1 would demonstrate a clear correlation between the concentration of the hydrotrope and the rate of the hydrolysis reaction. This increase in the rate constant provides quantitative evidence for the mediating role of the hydrotrope. Further mechanistic investigations could involve spectroscopic methods, such as NMR or UV-Vis spectroscopy, to detect the formation of hydrotrope-ester complexes, providing direct evidence for the solubilization mechanism.

Applications in Chemical Technologies and Materials Science

Chemical Reagents and Synthetic Intermediates

As a readily available and water-soluble aromatic compound, sodium 2-methylbenzenesulfonate serves as a versatile starting material and reagent in the synthesis of more complex molecules.

While this compound itself is not an alkylating agent, it is a key precursor to a class of powerful alkylating agents known as toluenesulfonate (B8598656) esters, or tosylates. The sodium salt can be converted to the corresponding 2-methylbenzenesulfonyl chloride, which readily reacts with alcohols to form o-toluenesulfonate esters.

These esters are excellent alkylating agents because the o-toluenesulfonate group is a very good leaving group, a consequence of the stability of the o-toluenesulfonate anion which is resonance-stabilized. This property makes o-toluenesulfonate esters valuable in nucleophilic substitution reactions for the introduction of an alkyl group into a molecule. The general mechanism involves the nucleophilic attack on the carbon atom attached to the tosylate group, leading to the displacement of the tosylate.

It is important to note that the direct alkylating ability is a feature of the ester derivative, not the sodium salt itself. The role of this compound is that of a readily available starting material for the synthesis of these important reagents.

This compound can be a precursor to 2-methylbenzenesulfonic acid, which can function as an acid catalyst in various organic reactions. The sodium salt is converted to the free acid, which is a strong organic acid soluble in many organic solvents. p-toluenesulfonicacid-ptbba.com This catalyst is particularly useful in esterification and acetalization reactions. p-toluenesulfonicacid-ptbba.comtcichemicals.com

In Fischer esterification, for example, p-toluenesulfonic acid (p-TSA), the para-isomer of 2-methylbenzenesulfonic acid, is a widely used catalyst. tcichemicals.comtandfonline.comajgreenchem.com It protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.com The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus. It is plausible that 2-methylbenzenesulfonic acid, derived from its sodium salt, can function in a similar catalytic capacity. The presence of the sodium salt itself can also influence reaction kinetics in certain systems, for instance, by acting as an electrolyte or through specific ion effects. nih.gov

Table 1: Comparison of Catalysts in Esterification

| Catalyst | Type | Advantages | Disadvantages |

| Sulfuric Acid | Strong Mineral Acid | Highly effective, low cost | Corrosive, can cause side reactions |

| p-Toluenesulfonic Acid | Strong Organic Acid | Less corrosive than H₂SO₄, good solubility in organic solvents | More expensive than H₂SO₄ |

| Ion-Exchange Resins | Heterogeneous Acid | Reusable, minimizes side reactions | Lower catalytic activity, mass transfer limitations |

This table illustrates the context in which a catalyst derived from this compound would operate.

This compound serves as a versatile building block for the synthesis of a variety of functional organic molecules, including dyes and other specialty chemicals. The aromatic ring can undergo electrophilic substitution reactions, and the sulfonate group can be replaced or transformed.

For instance, aromatic sulfonic acids and their salts are key intermediates in the synthesis of azo dyes. unb.calibretexts.orgyoutube.com The synthesis typically involves the diazotization of an aromatic amine, such as an aminobenzenesulfonic acid, followed by coupling with a suitable aromatic compound. unb.calibretexts.orgyoutube.com While direct examples starting from this compound are not prevalent in readily available literature, its structural motif is analogous to intermediates used in the dye industry. For example, sulfanilic acid (4-aminobenzenesulfonic acid) is a common precursor for indicators like methyl orange. libretexts.org

Furthermore, sodium sulfinates (RSO₂Na), which can be prepared from sulfonyl chlorides, are powerful building blocks for a wide range of organosulfur compounds. rsc.orggoogle.comorgsyn.org This highlights the potential of this compound as a starting material for more complex sulfur-containing molecules.

Formulation Science and Surfactant Chemistry

The amphiphilic nature of this compound is central to its applications in formulation science, particularly as a hydrotrope.

A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. researchgate.net Unlike typical surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes generally have a smaller hydrophobic part and their aggregation is a more gradual, stepwise process. researchgate.net this compound, along with its isomers (meta- and para-), falls into the category of hydrotropes. p-toluenesulfonicacid-ptbba.comheraproject.com

The mechanism of hydrotropy is not fully understood but is thought to involve the formation of loose aggregates of hydrotrope molecules that can create a more favorable microenvironment for the solute. The planar hydrophobic part of the hydrotrope can interact with the non-polar solute, while the hydrophilic sulfonate group ensures water solubility. researchgate.net

Hydrotropes are crucial in creating concentrated liquid formulations of surfactants and other ingredients that would otherwise be immiscible or would separate out. p-toluenesulfonicacid-ptbba.comresearchgate.net They are used to increase the cloud point of nonionic surfactant solutions, which is the temperature at which the solution becomes cloudy due to phase separation. By adding a hydrotrope like this compound, the cloud point can be raised, allowing the formulation to remain clear and stable over a wider temperature range.

Table 2: Examples of Hydrotropes and Their Applications

| Hydrotrope | Chemical Family | Typical Application |

| Sodium Xylene Sulfonate | Aromatic Sulfonate | Heavy-duty liquid detergents, degreasers |

| Sodium Cumene Sulfonate | Aromatic Sulfonate | Light-duty liquid detergents, all-purpose cleaners |

| Sodium Toluene (B28343) Sulfonate | Aromatic Sulfonate | Laundry detergents, dishwashing liquids |

| Urea | Amide | Solubilization of proteins and other biomolecules |

This table provides a comparative look at common hydrotropes, including the class to which this compound belongs.

In the formulation of household and industrial detergents, achieving a stable, homogeneous, and effective product is paramount. Hydrotropes like this compound play a critical role as coupling agents. p-toluenesulfonicacid-ptbba.comresearchgate.net They allow for the combination of otherwise incompatible ingredients, such as anionic, nonionic, and cationic surfactants, builders, and other additives, into a single, stable aqueous phase. p-toluenesulfonicacid-ptbba.com

Their function extends to modifying the viscosity of the final product and preventing phase separation at low temperatures. p-toluenesulfonicacid-ptbba.comresearchgate.net In concentrated liquid detergents, where surfactant concentrations can be very high, hydrotropes are essential to prevent the formation of a gel-like phase and to maintain a pourable liquid consistency. The use of hydrotropes enables the formulation of highly concentrated detergents, which offer benefits in terms of reduced packaging and transportation costs. researchgate.net

A typical heavy-duty liquid laundry detergent formulation might include an anionic surfactant (like linear alkylbenzene sulfonate), a nonionic surfactant (like an alcohol ethoxylate), builders (to soften water), enzymes (for stain removal), and a hydrotrope such as sodium toluene sulfonate to ensure all components remain dissolved and stable. google.comyeserchem.comacs.org

Advanced Materials Development

The exploration of novel organic compounds as building blocks or functional additives is a cornerstone of advanced materials science. This compound, an aromatic sulfonate, presents interesting possibilities in the development of sophisticated materials, particularly in the realm of polymers and electrochemical systems. Its unique molecular structure, featuring both a hydrophilic sulfonate group and a hydrophobic toluene group, allows for its application in diverse material science contexts.

Components in Polymer Synthesis and Modification

While direct large-scale industrial use of this compound as a primary monomer in polymerization is not widely documented, its derivatives have shown significant promise in specialized polymer synthesis. Research has demonstrated the use of a closely related compound, sodium 2-formylbenzenesulfonate, in the synthesis of imine-sulfonate ligands. These ligands are then reacted with palladium(II) complexes. acs.orgnih.gov The resulting organometallic complexes have been investigated for their potential role in ethylene (B1197577) polymerization. acs.orgnih.gov

In a specific study, sodium 2-formylbenzenesulfonate was reacted with various amines, such as aniline (B41778), to produce a series of imine-sulfonate ligands. acs.orgnih.gov For instance, the reaction with aniline yielded sodium-2-((phenylimino)methyl)benzenesulfonate with a high yield. acs.orgnih.gov These ligands were then used to create palladium(II) complexes, which are known to be instrumental in achieving high-molecular-weight polyethylene. acs.org This line of research underscores the potential of this compound derivatives to act as crucial components in creating sophisticated catalyst systems for polymer manufacturing.

Table 1: Synthesis of Imine-Sulfonate Ligands from Sodium 2-formylbenzenesulfonate

| Reactant Amine | Resulting Imine-Sulfonate Ligand | Isolated Yield (%) |

| Aniline | Sodium-2-((phenylimino)methyl)benzenesulfonate | 91 |

| 4-Methoxy aniline | Sodium-2-(((4-methoxyphenyl)imino)methyl)benzenesulfonate | 80 |

| Data sourced from studies on the synthesis of imine-sulfonate ligated Pd(II) complexes. acs.orgnih.gov |

Although the direct incorporation of this compound into polymer backbones is not as common as its isomer, sodium p-toluenesulfonate, the principle of using sulfonated monomers to impart specific properties to polymers is well-established. Sulfonate groups can enhance properties such as dyeability, hydrophilicity, and ionic conductivity in the final polymer.

Supporting Electrolytes for Electropolymerization and Membrane Applications

In the field of electrochemical technologies, supporting electrolytes are crucial for ensuring the conductivity of the medium and facilitating electrochemical reactions. While there is extensive documentation on the use of sodium p-toluenesulfonate (the para-isomer) as a standard supporting electrolyte in the electropolymerization of conducting polymers like polypyrrole, specific research detailing the use of this compound (the ortho-isomer) for this purpose is limited. mdpi.comacs.orgcore.ac.uk

The electropolymerization of pyrrole (B145914) is a common method to produce conductive polypyrrole (PPy) films. mdpi.comnih.gov In this process, a supporting electrolyte is necessary to carry the current and to act as a dopant, incorporating into the polymer film to balance the positive charge of the oxidized polymer backbone. Sodium p-toluenesulfonate is frequently chosen for this role. mdpi.com The choice of the supporting electrolyte can significantly influence the properties of the resulting conductive polymer, including its conductivity, morphology, and stability.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the 2-methylbenzenesulfonate anion and its interaction with the sodium cation. DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of this size.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the 2-methylbenzenesulfonate anion, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

The conformation of the molecule is largely defined by the orientation of the sulfonate group (-SO₃⁻) and the methyl group (-CH₃) relative to the benzene (B151609) ring. The rotation around the C-S bond and the C-C bond of the methyl group can lead to different conformers. Computational analysis, such as performing a potential energy surface scan by systematically rotating these bonds, can identify the most stable conformer and the energy barriers between different conformations.

While specific conformational analysis studies on sodium 2-methylbenzenesulfonate are not abundant in public literature, data from analogous compounds like sodium p-toluenesulfinate provide insight into the expected molecular geometry. researchgate.net In the solid state, the arrangement would be influenced by crystal packing forces, but in the gas phase or in solution, the intrinsic conformational preferences determined by intramolecular forces would dominate. For the 2-methylbenzenesulfonate anion, steric hindrance between the adjacent methyl and sulfonate groups is expected to be a significant factor in determining the preferred geometry.

Table 1: Predicted Structural Parameters for the 2-Methylbenzenesulfonate Anion (Illustrative) Note: These values are illustrative and based on typical bond lengths and angles from DFT calculations on similar aromatic sulfonate compounds.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.78 Å |

| S-O Bond Length | ~1.45 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| O-S-O Bond Angle | ~113° |

| C-S-O Bond Angle | ~106° |

| C-C-S Bond Angle | ~120° |

The final geometry is a result of the interplay between electronic effects (conjugation of the ring with the sulfonate group) and steric effects (repulsion between the ortho-substituted methyl and sulfonate groups).

DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. For this compound, this analysis reveals how the electron-donating methyl group and the electron-withdrawing sulfonate group influence the aromatic system.

Analysis of the electronic properties often involves calculating atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) to quantify the electron distribution. The oxygen atoms of the sulfonate group are expected to carry significant negative charge, making them the primary sites for interaction with the sodium cation. The benzene ring will exhibit a complex charge distribution due to the opposing electronic effects of the substituents. Computational studies on substituted biphenyls have shown that substituent effects are transmitted through a combination of field effects and resonance-induced π-charges. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For the 2-methylbenzenesulfonate anion, the HOMO is likely to be localized on the π-system of the benzene ring and the p-orbitals of the oxygen atoms, while the LUMO would be associated with the antibonding orbitals of the aromatic system. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. After geometry optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule, such as stretching, bending, and torsional motions.

Comparing the predicted spectrum with an experimental one can help in the assignment of spectral bands to specific molecular motions. For example, characteristic vibrational modes would include:

S-O symmetric and asymmetric stretching frequencies.

C-H stretching frequencies of the aromatic ring and the methyl group.

C=C stretching frequencies of the benzene ring.

C-S stretching frequency.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for investigating its behavior in solution, which is its most common environment for practical applications.

In a typical MD simulation, the system would consist of one or more this compound ion pairs and a large number of solvent molecules, usually water. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation proceeds by solving Newton's equations of motion for each atom, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

MD simulations can provide insights into:

Solvation Structure: How water molecules arrange around the 2-methylbenzenesulfonate anion and the sodium cation. This includes calculating radial distribution functions (RDFs) to determine the average distance and number of water molecules in the hydration shells of the ions. copernicus.orgresearchgate.net

Ion Pairing: The extent to which the sodium cation and the 2-methylbenzenesulfonate anion remain associated as a contact ion pair, a solvent-separated ion pair, or exist as free ions in solution.

Transport Properties: The diffusion coefficients of the ions and water molecules can be calculated from their mean-squared displacement over time, providing information on their mobility in the solution. mdpi.com

Studies on similar systems, like aqueous sodium chloride solutions, have shown that MD simulations can effectively model the concentration dependence of physical properties and provide a molecular-level understanding of ion-water and ion-ion interactions. copernicus.orgresearchgate.net

Mechanistic Modeling of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest is the sulfonation of toluene (B28343) to form its parent acid, 2-methylbenzenesulfonic acid.

Theoretical studies using DFT have challenged the classical textbook mechanism for aromatic sulfonation. nih.gov Recent computational models suggest that the reaction of toluene with sulfur trioxide (SO₃) does not proceed through a simple bimolecular mechanism. Instead, a trimolecular mechanism, involving two molecules of SO₃, is found to be energetically more favorable. chemsoc.org.cnmasterorganicchemistry.com

The computational modeling of this reaction involves:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials (toluene and SO₃) and the final product (2-methylbenzenesulfonic acid) are optimized. Any potential intermediates, such as σ-complexes, are also modeled.

Finding Transition States (TS): The highest energy point along the reaction pathway, the transition state, is located. This is a critical step as the energy of the TS determines the activation energy of the reaction.

Calculating Reaction Pathways: The intrinsic reaction coordinate (IRC) is calculated to confirm that the located transition state correctly connects the reactants and products.

These studies indicate that for the sulfonation of toluene, the formation of ortho and para isomers is kinetically controlled, and computational models can predict the regioselectivity of the reaction by comparing the activation energies for attack at the different ring positions. nih.govchemsoc.org.cn

Prediction of Reactivity and Interaction Energetics

Computational methods can be used to predict the reactivity of this compound and quantify the energetics of its interactions with other molecules.

Reactivity Prediction: Reactivity can be assessed using conceptual DFT, which involves calculating various reactivity descriptors:

Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack on the molecule.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically around the sulfonate oxygens) are prone to electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

HOMO-LUMO Energies: As mentioned earlier, the energies of the frontier molecular orbitals and their energy gap are fundamental indicators of chemical reactivity. jmaterenvironsci.com

Interaction Energetics: The strength of the interaction between this compound and other molecules, such as water or other organic species, can be calculated. For example, the binding energy of the sodium cation to the 2-methylbenzenesulfonate anion can be determined by calculating the energy difference between the ion pair and the separated ions.

ΔE_binding = E_(ion pair) - [E_(anion) + E_(cation)]

DFT calculations on the interaction of Na⁺ with various systems show that these interactions are primarily electrostatic. rsc.orgmdpi.com In the context of this compound in water, the interaction energy calculations would also need to account for the significant role of the surrounding water molecules, which stabilize the separated ions. ucla.edu

Environmental Research and Analytical Monitoring

Method Development for Trace Analysis in Water and Soil Matrices

The accurate quantification of sodium 2-methylbenzenesulfonate in complex environmental matrices like water and soil requires sophisticated analytical methods capable of distinguishing it from its isomers (meta- and para-toluenesulfonate).

A key challenge in the analysis of toluenesulfonic acids is their isomeric nature. A gas chromatographic (GC) method has been developed for the specific determination of toluenesulfonic acid isomers. This method involves the derivatization of the sulfonic acids into their corresponding ethyl esters by reacting them with triethyl orthoformate. The resulting esters are volatile enough for GC analysis, allowing for their separation and quantification. The separation is most effective on columns with stationary phases like OV-210 or polyphenyl ether. researchgate.net

For trace-level analysis, high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a powerful technique. Methods developed for the analysis of related benzenesulfonate (B1194179) and p-toluenesulfonate esters in pharmaceutical substances have demonstrated limits of quantification in the low nanogram per milliliter (ng/mL) range. nih.gov Such approaches, involving single ion monitoring, could be adapted for the sensitive detection of 2-methylbenzenesulfonate in environmental water samples. nih.gov

General analytical approaches for aromatic compounds in environmental samples often involve a preconcentration step followed by chromatographic separation. nih.govcdc.gov For non-volatile compounds like this compound in water, solid-phase extraction (SPE) would be a suitable preconcentration technique prior to HPLC/MS analysis.

Table 1: Analytical Techniques for Toluenesulfonate (B8598656) Analysis

| Analytical Technique | Sample Preparation/Derivatization | Key Features | Reference(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Conversion of sulfonic acids to ethyl esters using triethyl orthoformate. | Allows for the separation and quantification of different isomers. | researchgate.net |

| High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) | Direct injection or preconcentration via Solid-Phase Extraction (SPE). | High sensitivity and specificity; suitable for trace-level detection in complex matrices. | nih.gov |

Future Research Directions and Emerging Paradigms

Design of Novel Catalytic Systems Based on Arylsulfonates

The unique electronic and structural properties of arylsulfonates, including sodium 2-methylbenzenesulfonate, position them as versatile components in the design of novel catalytic systems. Future research is trending towards harnessing these features to create highly efficient and selective catalysts. One promising avenue is the utilization of arylsulfonates as ligands for transition metal catalysts. The sulfonate group can act as a coordinating moiety, influencing the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

Another area of active investigation is the application of arylsulfonates in phase-transfer catalysis. Due to their amphiphilic nature, possessing both a hydrophobic aryl group and a hydrophilic sulfonate group, they can facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields. Furthermore, the hydrotropic properties of compounds like sodium xylene sulfonate, which can increase the solubility of organic compounds in aqueous solutions, are being explored for developing catalytic reactions in water, a key goal of green chemistry. atamanchemicals.combiointerfaceresearch.com Research in this domain will likely focus on designing arylsulfonate-based catalysts for a wide range of organic transformations, including esterification, alkylation, and condensation reactions. atamanchemicals.com

| Catalytic System | Role of Arylsulfonate | Potential Reactions | Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | Ligand | Cross-coupling, Hydrogenation | Tuning selectivity and activity |

| Phase-Transfer Catalysis | Phase-transfer agent | Nucleophilic substitutions | Enhancing reaction rates |

| Aqueous Phase Catalysis | Hydrotrope | Biomass conversion | Enabling reactions in water |

Exploration of this compound in Supramolecular Chemistry

The ability of molecules to self-assemble into well-defined, functional structures is the cornerstone of supramolecular chemistry. This compound, with its aromatic ring and anionic sulfonate group, is an excellent candidate for incorporation into supramolecular assemblies through non-covalent interactions such as π-π stacking, hydrogen bonding, and electrostatic interactions. Future research will likely focus on utilizing these interactions to construct novel supramolecular architectures.

A key area of exploration is the role of arylsulfonates in host-guest chemistry. The aromatic moiety can act as a binding site for guest molecules, while the sulfonate group can provide solubility and direct the assembly process. For instance, sulfonated calixarenes have been shown to act as hosts for guest molecules, facilitating their self-assembly. rsc.org Similarly, this compound could be investigated as a component in the formation of micelles, vesicles, and other self-assembled structures with potential applications in drug delivery and materials science. The study of host-guest interactions at self-assembled monolayers of cyclodextrins with anionic sulfonated guests further highlights the potential for arylsulfonates to participate in the formation of ordered molecular assemblies on surfaces. nih.gov

Advancement of Computational Methodologies for Complex Reactivity Prediction

The prediction of chemical reactivity is a central challenge in chemistry. Recent advances in computational chemistry, particularly in the areas of machine learning and quantum mechanics, are providing powerful tools to tackle this challenge. Future research will increasingly apply these methodologies to understand and predict the reactivity of arylsulfonates like this compound in complex chemical environments.

Machine learning models, trained on large datasets of experimental reaction outcomes, can be used to predict the reactivity of new compounds with high accuracy. nih.govresearchgate.netarxiv.orgchemrxiv.org For arylsulfonates, these models could predict their behavior as leaving groups in nucleophilic substitution reactions or their coordinating ability in catalytic cycles. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reaction mechanisms of arylsulfonate-containing systems. mdpi.com The synergy between machine learning and quantum mechanics is expected to lead to the development of highly predictive models that can accelerate the discovery of new reactions and materials based on arylsulfonates. bath.ac.uk

| Methodology | Application to Arylsulfonates | Predicted Properties |

|---|---|---|

| Machine Learning | Predicting reaction outcomes | Reaction rates, product selectivity |

| Quantum Mechanics (DFT) | Elucidating reaction mechanisms | Transition state energies, electronic structure |

| Hybrid QM/MM | Modeling enzymatic reactions | Binding affinities, catalytic pathways |

Development of Sustainable Synthesis Routes and Green Chemistry Applications

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly methods for its production and application. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents, and the design of more energy-efficient reaction conditions.

One promising approach is the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and reduce energy consumption. researchgate.net Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another green technique that could be applied to the synthesis of arylsulfonates. rsc.org Furthermore, the development of catalytic routes that avoid the use of stoichiometric reagents is a key goal. For example, the synthesis of sodium 4-methylbenzenesulfinate has been improved to be more environmentally friendly by enhancing solvent recovery and preventing hydrolysis of reactants. google.com The application of this compound in green chemical processes, such as its use as a hydrotrope to enable reactions in water, will also be a major focus of future research.

Q & A

Basic Questions

Q. What are the optimal synthesis routes for Sodium 2-methylbenzenesulfonate, and how can purity be ensured?

- Methodological Answer : Synthesis typically starts with sulfonation of 2-methylbenzene (o-xylene) using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide. Purity is ensured via recrystallization (e.g., using ethanol/water mixtures) and validated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . For large-scale purification, column chromatography with silica gel or reversed-phase C18 columns is recommended. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic substitution patterns and sulfonate group integration .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1180 cm⁻¹ (S=O asymmetric stretch) and ~1040 cm⁻¹ (S-O symmetric stretch) confirm sulfonate functionality .

- Elemental Analysis : Validate stoichiometry (C, H, S, Na) with ≤0.3% deviation from theoretical values .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust inhalation .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents. Label containers with GHS07 (irritant) and GHS09 (aquatic hazard) symbols .

Q. What are the best practices for sample preparation and storage to ensure stability?

- Methodological Answer :

- Preparation : Dissolve in deionized water or DMSO (dimethyl sulfoxide) for biological assays; filter through 0.22 μm membranes to remove particulates .

- Storage : Aqueous solutions are stable at 4°C for ≤1 month; lyophilized powder remains stable for >6 months at -20°C in desiccated conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural properties of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation from ethanol/water (1:1 v/v) to grow single crystals.

- Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (for small molecules) or SHELXS (for phase determination) resolves atomic coordinates and thermal displacement parameters .

- Validation : Check R-factor (<5%) and electron density maps for omitted solvent molecules .

Q. What methodologies are effective in studying interactions with biological macromolecules?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) by titrating this compound into protein solutions (e.g., serum albumin) .

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., carbonic anhydrase) on sensor chips to measure real-time binding kinetics .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model sulfonate-protein interactions, focusing on electrostatic and hydrogen-bonding contributions .

Q. How can researchers address discrepancies in spectroscopic data for derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/FTIR results with mass spectrometry (ESI-MS) to confirm molecular ion peaks .

- Controlled Experiments : Re-synthesize derivatives under inert atmospheres (argon) to rule out oxidation artifacts .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in batch-to-batch spectral datasets .

Retrosynthesis Analysis